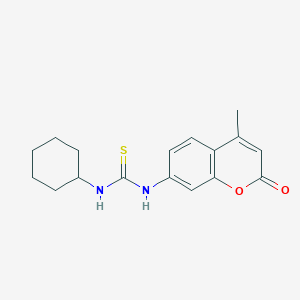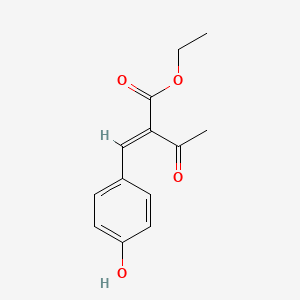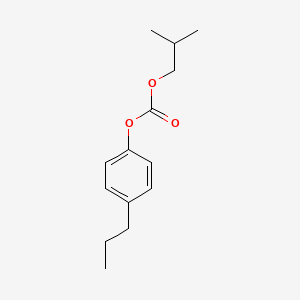
3-(1,3-benzodioxol-5-yl)-N-2-naphthylacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3-benzodioxol-5-yl)-N-2-naphthylacrylamide, also known as BMDN, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of amides and is known for its unique properties, which make it an attractive candidate for use in several scientific experiments.
Wirkmechanismus
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-2-naphthylacrylamide involves the inhibition of specific enzymes and proteins, which play a crucial role in various biological processes. 3-(1,3-benzodioxol-5-yl)-N-2-naphthylacrylamide has been shown to inhibit the activity of tyrosinase by binding to its active site, thereby preventing the production of melanin. It also inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
3-(1,3-benzodioxol-5-yl)-N-2-naphthylacrylamide has been found to exhibit several biochemical and physiological effects, including the inhibition of enzyme activity, induction of apoptosis, and inhibition of cell proliferation. It has also been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
3-(1,3-benzodioxol-5-yl)-N-2-naphthylacrylamide has several advantages for use in laboratory experiments, including its high potency and selectivity, which make it an attractive candidate for the development of new drugs. However, its limitations include its low solubility in water and its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 3-(1,3-benzodioxol-5-yl)-N-2-naphthylacrylamide, including the development of new drugs for the treatment of cancer and other diseases. Further studies are also needed to explore the potential applications of 3-(1,3-benzodioxol-5-yl)-N-2-naphthylacrylamide in other areas, such as agriculture and environmental science. Additionally, the development of new synthesis methods for 3-(1,3-benzodioxol-5-yl)-N-2-naphthylacrylamide may help to overcome its limitations and expand its potential applications.
In conclusion, 3-(1,3-benzodioxol-5-yl)-N-2-naphthylacrylamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. Its unique properties make it an attractive candidate for use in several scientific experiments, and further research is needed to explore its full potential.
Synthesemethoden
The synthesis of 3-(1,3-benzodioxol-5-yl)-N-2-naphthylacrylamide involves the reaction of 2-naphthylamine with 3-(1,3-benzodioxol-5-yl) acryloyl chloride in the presence of a base. The reaction results in the formation of 3-(1,3-benzodioxol-5-yl)-N-2-naphthylacrylamide, which is then purified using standard techniques such as recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
3-(1,3-benzodioxol-5-yl)-N-2-naphthylacrylamide has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and molecular biology. It has been shown to exhibit potent inhibitory activity against several enzymes, including tyrosinase, which is involved in the production of melanin. 3-(1,3-benzodioxol-5-yl)-N-2-naphthylacrylamide has also been found to possess anti-cancer properties, making it a promising candidate for the development of new anti-cancer drugs.
Eigenschaften
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-naphthalen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO3/c22-20(10-6-14-5-9-18-19(11-14)24-13-23-18)21-17-8-7-15-3-1-2-4-16(15)12-17/h1-12H,13H2,(H,21,22)/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOTFVYAWKNNGKV-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(1,3-benzodioxol-5-yl)-N-(naphthalen-2-yl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-[({[2-(4-methoxyphenyl)ethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5858780.png)

![methyl 1-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-piperidinecarboxylate](/img/structure/B5858792.png)
![2-(benzylthio)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B5858799.png)

![2,6-dimethylbenzo-1,4-quinone 4-[O-(3-methylbenzoyl)oxime]](/img/structure/B5858811.png)

![N-allyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide](/img/structure/B5858826.png)
![1-[4-methoxy-3-(4-morpholinylmethyl)phenyl]ethanone oxime](/img/structure/B5858829.png)


![4-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-5-yl]carbonyl}morpholine](/img/structure/B5858883.png)

